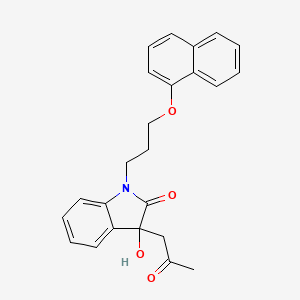
3-Hydroxy-1-(3-naphthyloxypropyl)-3-(2-oxopropyl)indolin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-1-(3-naphthyloxypropyl)-3-(2-oxopropyl)indolin-2-one, also known as HNPAOI, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. HNPAOI is a type of indolinone derivative that has been synthesized and studied for its various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 3-Hydroxy-1-(3-naphthyloxypropyl)-3-(2-oxopropyl)indolin-2-one is not fully understood, but it is believed to act as a potent antioxidant and anti-inflammatory agent. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in cells. 3-Hydroxy-1-(3-naphthyloxypropyl)-3-(2-oxopropyl)indolin-2-one has also been shown to inhibit the activity of enzymes involved in the production of reactive oxygen species.
Biochemical and Physiological Effects:
3-Hydroxy-1-(3-naphthyloxypropyl)-3-(2-oxopropyl)indolin-2-one has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in cells, which can help to prevent damage to DNA and other cellular components. 3-Hydroxy-1-(3-naphthyloxypropyl)-3-(2-oxopropyl)indolin-2-one has also been shown to have a protective effect on neurons, which may help to prevent neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-Hydroxy-1-(3-naphthyloxypropyl)-3-(2-oxopropyl)indolin-2-one in lab experiments is its high purity and stability. 3-Hydroxy-1-(3-naphthyloxypropyl)-3-(2-oxopropyl)indolin-2-one has been synthesized using optimized methods, which ensures that it is of high quality and purity. However, one of the limitations of using 3-Hydroxy-1-(3-naphthyloxypropyl)-3-(2-oxopropyl)indolin-2-one in lab experiments is its limited solubility in water, which can make it difficult to work with.
Orientations Futures
There are many potential future directions for the study of 3-Hydroxy-1-(3-naphthyloxypropyl)-3-(2-oxopropyl)indolin-2-one. One area of research is its potential use as a therapeutic agent for various diseases. Another area of research is its potential use as a tool for studying the mechanisms of inflammation and oxidative stress in cells. Additionally, further studies are needed to fully understand the mechanism of action of 3-Hydroxy-1-(3-naphthyloxypropyl)-3-(2-oxopropyl)indolin-2-one and its potential applications in scientific research.
Méthodes De Synthèse
The synthesis of 3-Hydroxy-1-(3-naphthyloxypropyl)-3-(2-oxopropyl)indolin-2-one involves the condensation of 3-naphthol with 3-bromo-1-propanol to form 3-(3-naphthyloxy)propyl bromide. This intermediate is then reacted with 3-oxopropylindolin-2-one to produce 3-Hydroxy-1-(3-naphthyloxypropyl)-3-(2-oxopropyl)indolin-2-one. The synthesis of 3-Hydroxy-1-(3-naphthyloxypropyl)-3-(2-oxopropyl)indolin-2-one has been optimized to achieve high yields and purity.
Applications De Recherche Scientifique
3-Hydroxy-1-(3-naphthyloxypropyl)-3-(2-oxopropyl)indolin-2-one has been extensively studied for its potential applications in scientific research. One of the key areas of research is its use as a potential therapeutic agent for various diseases. 3-Hydroxy-1-(3-naphthyloxypropyl)-3-(2-oxopropyl)indolin-2-one has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propriétés
IUPAC Name |
3-hydroxy-1-(3-naphthalen-1-yloxypropyl)-3-(2-oxopropyl)indol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO4/c1-17(26)16-24(28)20-11-4-5-12-21(20)25(23(24)27)14-7-15-29-22-13-6-9-18-8-2-3-10-19(18)22/h2-6,8-13,28H,7,14-16H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAFFSQZLUMMGGV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1(C2=CC=CC=C2N(C1=O)CCCOC3=CC=CC4=CC=CC=C43)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

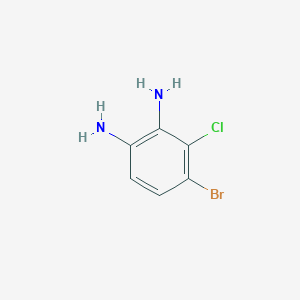
![1-[2,5-Dimethyl-1-(4-methylphenyl)-3-pyrrolyl]-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)ethanone](/img/structure/B2384979.png)
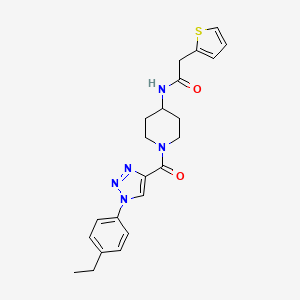
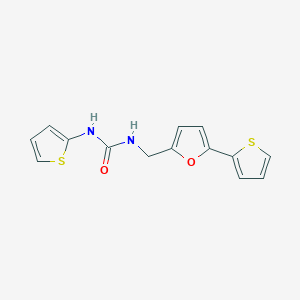
![2-[(4-Methylbenzyl)sulfanyl][1]benzothieno[3,2-d]pyrimidin-4-yl phenyl ether](/img/structure/B2384984.png)
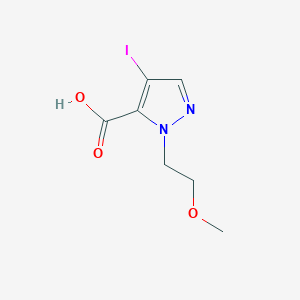
![3-[[4-[6-(4-Ethoxyphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B2384986.png)
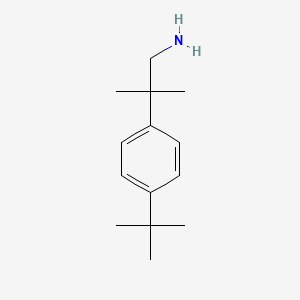
![N,N-diethyl-2-((2-(2-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2384989.png)

![Methyl 13-amino-2-oxatricyclo[9.4.0.0^{3,8}]pentadeca-1(15),3(8),4,6,9,11,13-heptaene-9-carboxylate](/img/structure/B2384991.png)
![N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-3-phenylpropanamide](/img/structure/B2384993.png)
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2384995.png)
